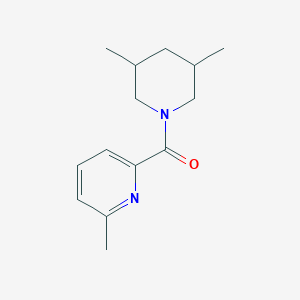
(3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is a synthetic compound that is widely used in scientific research. It is a member of the piperidine family of compounds and has a wide range of applications in various fields of research.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is not fully understood. However, it is believed to act as a modulator of certain biological processes by binding to specific receptors or enzymes. This binding can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects:
(3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to have antioxidant properties and to modulate the release of certain neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is its versatility as a research tool. It can be used in a variety of applications, from organic synthesis to medicinal chemistry. Additionally, its relatively simple synthesis method and availability make it an attractive option for researchers.
However, there are also limitations to the use of (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its potential toxicity and side effects must be carefully considered when using it in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research involving (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone. One area of interest is the development of new drugs based on its structure. Researchers are also investigating its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a research tool in other scientific fields.
In conclusion, (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is a versatile compound with a wide range of scientific research applications. Its synthesis method is relatively simple, and it has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use in laboratory experiments, there are also many potential future directions for research involving this compound.
Métodos De Síntesis
The synthesis of (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone involves a multistep process that begins with the reaction of 2-chloro-6-methylpyridine with 3,5-dimethylpiperidine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.
Aplicaciones Científicas De Investigación
(3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. It is also used in medicinal chemistry research as a lead compound for the development of new drugs. Additionally, it has been used in the study of the structure and function of various biological systems.
Propiedades
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-7-11(2)9-16(8-10)14(17)13-6-4-5-12(3)15-13/h4-6,10-11H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUFALSKPWOLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

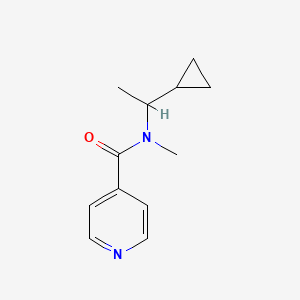
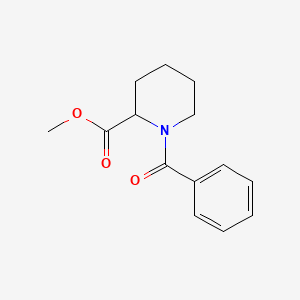

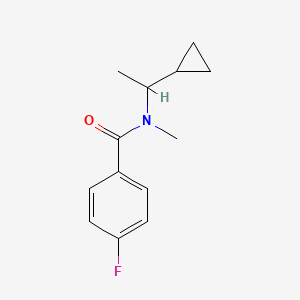

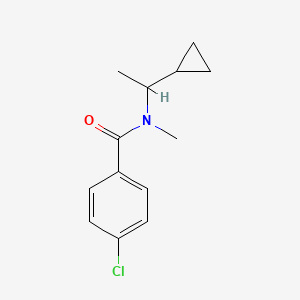
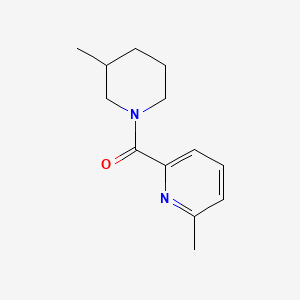
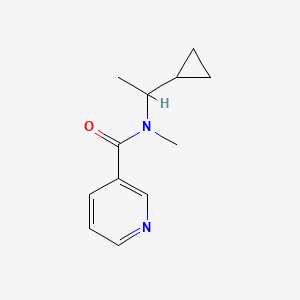
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-thiophen-3-ylpropan-1-one](/img/structure/B7493602.png)

![2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7493627.png)
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]-1-(3-hydroxypiperidin-1-yl)propan-1-one](/img/structure/B7493647.png)
![[3-(methoxymethyl)phenyl]-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493655.png)
